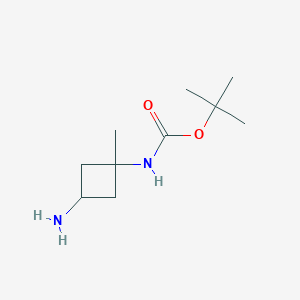

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

Vue d'ensemble

Description

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C({10})H({20})N({2})O({2}). This compound is characterized by its cyclobutyl ring structure, which is substituted with an amino group and a methyl group, and a carbamic acid tert-butyl ester functional group. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a carbene or a photochemical reaction to form the four-membered ring.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated cyclobutane can be reacted with ammonia or an amine to replace the halogen with an amino group.

Methylation: The methyl group can be introduced through an alkylation reaction, where a methylating agent such as methyl iodide is used.

Formation of the Carbamic Acid Ester: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamic acid ester to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted cyclobutyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry

In chemistry, cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the bioactive derivatives synthesized from this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid methyl ester

- trans-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

- cis-(3-Amino-1-ethyl-cyclobutyl)carbamic acid tert-butyl ester

Uniqueness

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cis-configuration and the presence of both an amino group and a carbamic acid ester make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, also known as cis-N-Boc-1,3-diaminocyclobutane, is a carbamate derivative with the molecular formula C10H20N2O2 and a molecular weight of approximately 200.28 g/mol. This compound features a cyclobutyl ring, an amino group, and a tert-butyl ester functional group, which contribute to its unique biological properties and potential applications in medicinal chemistry and drug design.

The compound can undergo hydrolysis to yield the corresponding carbamic acid and alcohol. It may also participate in nucleophilic substitution reactions due to the presence of the amino group, making it a versatile substrate in enzymatic reactions involving serine hydrolases.

Biological Activities

Buffering Agent : Preliminary studies indicate that this compound may act as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH within a specific range (6-8.5) is crucial.

Enzyme Interactions : The compound's structural features suggest potential interactions with biological targets, particularly enzymes or receptors associated with neurotransmission and metabolic pathways. However, specific pharmacological profiles require further investigation.

Case Studies and Research Findings

- Synthetic Routes : Various synthetic methods have been explored for producing this compound, highlighting its versatility in organic synthesis. These methods allow for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

- Pharmacological Potential : In the context of drug design, carbamate derivatives like this compound are recognized for their role as protecting groups for amines and amino acids in organic synthesis and peptide chemistry . The unique combination of structural features may influence its reactivity and interactions with biological systems.

- Comparative Analysis : A comparative analysis with similar compounds reveals that while this compound shares structural similarities with compounds like N-Methylcyclobutylamine and Cyclobutylcarbamic acid, it possesses distinct characteristics that may enhance its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylcyclobutylamine | Contains a cyclobutyl ring and an amine group | Lacks the carbamate structure |

| Cyclobutylcarbamic acid | Carbamate structure without amino substitution | Does not contain the methyl group |

| tert-Butyl carbamate | Simple carbamate structure | No cyclobutyl ring or amino substitution |

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSIQLWXIWQGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140214, DTXSID101144200 | |

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-61-2, 1408076-04-9 | |

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.